molecular formula C24H49NO5 B1682537 Triethanolamine oleate CAS No. 2717-15-9

Triethanolamine oleate

Cat. No. B1682537
CAS RN: 2717-15-9
M. Wt: 431.6 g/mol
InChI Key: ICLYJLBTOGPLMC-KVVVOXFISA-N
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Description

Triethanolamine oleate, also known as TEA-oleate, is a compound that is used as a mild emulsifier and surfactant . It is a product of the reaction between triethanolamine (TEA) and oleic acid . Triethanolamine, or TEOA, is an organic compound with the chemical formula N(CH2CH2OH)3. It is a colorless, viscous liquid that is both a tertiary amine and a triol .


Synthesis Analysis

The synthesis of Triethanolamine oleate involves the reaction of oleic acid and triethanolamine. A method for preparing Triethanolamine oleate used for cutting fluids has been disclosed in a patent . The method includes a step of material preparing, namely a step of weighing oleic acid and triethanolamine in a mass ratio of 2:1, a step of stirring, namely a step of adding mixed materials and toluene together into a reactor and stirring, a step of heating, namely a step of heating the reactor until no water is generated, and maintaining the temperature, and a step of finished product cooling, namely a step of feeding cooling water, cooling until the temperature is 60 DEG C or below, and allowing nitrogen feeding to be stopped to prepare a finished product .


Physical And Chemical Properties Analysis

Triethanolamine oleate is a pale yellow to brown liquid . It is soluble in water and ethanol . It is stable but can be easily oxidized . The molecular weight of Triethanolamine oleate is 431.66 g/mol .

Scientific Research Applications

Surface Chemistry and Flow Properties in Crude Oil

Triethanolamine oleate has significant applications in the petroleum industry. It's used as a surfactant and flow improver in crude oil, particularly for its ability to modify crystallization and flow properties. For instance, hexa-triethanolamine oleate esters have been developed as pour point depressants for waxy crude oils. These esters exhibit excellent efficiency in improving the flow of crude oils by modifying the crystalline structure of the wax, as confirmed by surface property measurements and evaluations of their effectiveness as flow improvers and pour point depressants (Hafiz & Khidr, 2007). Similarly, oleic acid-based polymeric additives synthesized from triethanolamine (tri-triethanolamine di oleate) have shown promising results in reducing the pour point and improving the rheological properties of Indian waxy crude oil, highlighting their potential in managing flow assurance problems (Deka, Sharma, Mandal, & Mahto, 2018).

Emulsion Stability in Industrial Applications

The stability of oil-in-water emulsions is crucial in various industries, and triethanolamine oleate plays a significant role in this aspect. It's used to adjust the droplet size distribution and stability of emulsions. Studies have shown that variations in oil phase concentration, especially in the presence of triethanolamine oleate, influence the droplet size and stability of corn oil-in-water emulsions. The interaction between triethanolamine oleate and other components like carboxymethylcellulose affects the emulsion properties, thereby guiding the creation of emulsions with desired characteristics for use in sectors like food, pharmaceuticals, cosmetics, and the oil industry (Hadnađev, Dokic, Krstonošić, & Hadnađev, 2013).

Surfactant Synthesis and Optimization

The production and optimization of surfactants involving triethanolamine oleate are essential for various industrial applications. For instance, the optimized reaction conditions for synthesizing oleic acid and triethanolamine have been established, leading to the production of esterified products confirmed by IR spectroscopy. Such compounds are pivotal in the creation of quaternary cationic fatliquors, widely used in the leather industry for their softening and conditioning properties (Yan-hong, 2006).

Catalysis and Chemical Reactions

In the field of catalysis and chemical reactions, triethanolamine serves as an efficient and reusable base, ligand, and reaction medium for various catalyzed reactions. It's notably effective in phosphane-free palladium-catalyzed Heck reactions, enabling the generation of desired products in good yields. Moreover, triethanolamine can be recovered and reused multiple times without significant loss of reactivity, underscoring its potential as a sustainable catalyst in organic synthesis (Li & Wang, 2006).

Safety And Hazards

Triethanolamine oleate is classified as an eye irritant (Category 2A), which means it causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, it is advised to avoid letting the chemical enter drains .

properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2/b10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLYJLBTOGPLMC-KVVVOXFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H49NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029239
Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Product Name

Triethanolamine oleate

CAS RN

90480-23-2, 68478-84-2, 2717-15-9
Record name 9-Octadecenoic acid (9Z)-, reaction products with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name Triethanolamine oleate
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Record name Triethanolamine oleate
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name 9-Octadecenoic acid (9Z)-, sulfurized, compds. with triethanolamine
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Record name 9-Octadecenoic acid (9Z)-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
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Record name Oleic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Record name TRIETHANOLAMINE OLEATE
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Record name TRIETHANOLAMINE OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
AA Hafiz, TT Khidr - Journal of Petroleum Science and Engineering, 2007 - Elsevier
New crystal modifier surfactants were developed by esterification of hexa-triethanolamine with oleic acid to prepare mono, di, and tri-esters. The synthesized esters were confirmed by …
Number of citations: 109 www.sciencedirect.com
GL Hockenyos - Industrial & Engineering Chemistry, 1929 - ACS Publications
… A little experimentation showed that excellent miscible oils could be made by melting the Triethanolamine-oleate soap and boiling out the water, adding oil and alcohol, and clarifying …
Number of citations: 4 pubs.acs.org
AL Wilson - Industrial & Engineering Chemistry, 1930 - ACS Publications
… Triethanolamine oleate is completely miscible with practically all organic liquids, including hydrocarbons, with the exception that certain heavy mineral oils and fatty glycerides may …
Number of citations: 18 pubs.acs.org
HL Cupples - Journal of Economic Entomology, 1938 - academic.oup.com
… Triethanolamine oleate is widely recognized to be an … Sprays made up with triethanolamine oleate as emulsifying agent … Triethanolamine oleate is also used with mineral oil and lead …
Number of citations: 0 academic.oup.com
AM Al-Sabagh, M Elsabee, K Khaled… - Journal of dispersion …, 2010 - Taylor & Francis
… triethanolamine soap of oleic acid can be classed among the compounds that are inadequately soluble in water: the acid soaps that are formed upon dissolving triethanolamine oleate …
Number of citations: 19 www.tandfonline.com
GW Fiero - The Journal of the American Pharmaceutical …, 1938 - Elsevier
Triethanolamine, combined with a fatty acid, is being used to a large extent as an emulsifying agent, particularly in the field of cosmetics. It appears to be superior to other soaps for this …
Number of citations: 7 www.sciencedirect.com
OP Akinyemi, JD Udonne, VE Efeovbokhan… - Journal of applied …, 2016 - scielo.org.mx
… Hafiz AA, Khidr TT Hexa-triethanolamine oleate esters as pour point depressant for waxy crude oils. Journal of Petroleum Science and Engineering. 2007; 56(4):296-302 Links …
Number of citations: 67 www.scielo.org.mx
FM Biffen, FD Snell - Industrial & Engineering Chemistry Analytical …, 1934 - ACS Publications
… is not unexpected, since triethanolamine oleate is a salt of a weak acid and a weak base. … the widespread technical application of triethanolamine oleate as an emulsifying agent and for …
Number of citations: 1 pubs.acs.org
T Dapčević Hadnađev, P Dokić… - European Journal of …, 2013 - Wiley Online Library
… 20% w/w triethanolamine oleate (calculated on oil amount), … a result of the interaction between triethanolamine oleate and … observed in all the examined triethanolamine oleate (TEAO) …
Number of citations: 104 onlinelibrary.wiley.com
X Zhang, Q Du, S **ong, P Cheng - Tribology in Industry, 2022 - tribology.rs
… Adsorption site and interaction energy of citric acid, triethanolamine oleate, … triethanolamine oleate > stearic acid > trioctyl phosphate. Among the four dispersants, triethanolamine oleate …
Number of citations: 3 www.tribology.rs

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